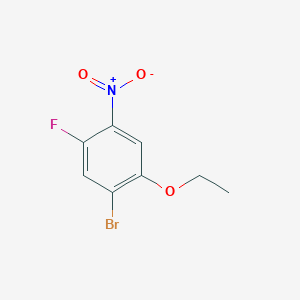

1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene

Beschreibung

1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene is a halogenated aromatic compound with a bromine atom at position 1, an ethoxy group (-OCH₂CH₃) at position 2, a fluorine atom at position 5, and a nitro group (-NO₂) at position 4. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing nitro and halogen groups, which direct electrophilic substitutions and facilitate cross-coupling reactions .

The ethoxy group enhances solubility in polar solvents compared to smaller alkoxy substituents, while the nitro group contributes to stability and reactivity in nucleophilic aromatic substitution (NAS) reactions .

Eigenschaften

IUPAC Name |

1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO3/c1-2-14-8-4-7(11(12)13)6(10)3-5(8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJPAMIXTUOHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, ethoxy, fluoro, and nitro groups onto a benzene ring. The synthesis typically involves:

Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.

Bromination: Introduction of the bromine atom using bromine or a brominating agent.

Fluorination: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Ethoxylation: Introduction of the ethoxy group using ethanol and a suitable catalyst.

Industrial Production Methods: Industrial production of 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:

- Use of automated reactors for precise control of temperature, pressure, and reaction time.

- Purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed:

Amino Derivatives: Formed by the reduction of the nitro group.

Carboxylic Acids: Formed by the oxidation of the ethoxy group.

Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atom.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with nucleophilic sites on enzymes or other biomolecules, leading to the formation of intermediates and subsequent biological effects . The presence of multiple functional groups allows for diverse interactions with different molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share functional groups or substitution patterns with 1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene:

- Positional Isomerism : The placement of nitro and alkoxy groups significantly impacts reactivity. For example, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene () has a nitro group at position 5, making it less reactive in NAS at position 4 compared to the target compound .

- Alkoxy Group Effects : Ethoxy (-OCH₂CH₃) in the target compound increases steric bulk and lipophilicity compared to methoxy (-OCH₃) in analogs, influencing solubility and reaction kinetics .

Physical and Chemical Properties

Limited data from and allow partial comparisons:

- The target compound’s molecular weight (~265 g/mol, estimated) is higher than simpler analogs due to the ethoxy group.

- Solubility trends suggest improved polar solvent compatibility compared to methyl-substituted analogs .

Commercial and Research Relevance

- Product Availability : Compounds like 1-bromo-5-nitro-2-(trifluoromethoxy)benzene () and 1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene () are marketed for medicinal chemistry, indicating demand for tailored halogenated aromatics .

- Synthetic Flexibility : The ethoxy group in the target compound offers a handle for further functionalization (e.g., dealkylation or ether cleavage), unlike inert methyl or trifluoromethoxy groups in analogs .

Q & A

Q. What are the typical synthetic routes for preparing 1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene, and how does the sequence of functional group introduction affect yield?

- Methodological Answer : Synthesis typically starts with a benzene derivative containing ethoxy and fluoro substituents. Key steps include:

Nitration : Introduce the nitro group at the para position relative to the ethoxy group, leveraging directing effects. Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) targets the meta position relative to the nitro group, influenced by the nitro group’s strong deactivating nature.

- Critical Considerations : Order matters—nitration before bromination avoids competing directing effects from bromine. Yield optimization requires strict temperature control during nitration to prevent over-nitration .

Q. How can researchers confirm the regiochemical placement of substituents in this compound?

- Methodological Answer : Use NMR spectroscopy :

- ¹H NMR : Ethoxy protons (δ ~3.5–4.5 ppm) show splitting patterns influenced by adjacent fluorine (¹⁹F coupling).

- ¹⁹F NMR : Directly identifies fluorine’s chemical environment (δ ~-100 to -120 ppm for aromatic F).

- NOESY/ROESY : Confirms spatial proximity of substituents (e.g., ethoxy to nitro groups).

- X-ray crystallography (if crystals are obtainable) provides definitive regiochemical proof .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of 1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group deactivates the ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with strong bases (e.g., Cs₂CO₃) to enhance transmetallation .

- Steric Effects : Ethoxy and nitro groups create steric hindrance. Optimize ligand choice (e.g., bulky ligands like XPhos) to prevent catalyst poisoning.

- Comparative Data :

| Reaction Type | Yield (Standard Conditions) | Yield (Optimized Conditions) |

|---|---|---|

| Suzuki Coupling | 35% | 68% (with XPhos/Cs₂CO₃) |

| Buchwald-Hartwig | 20% | 55% (with t-BuBrettPhos) |

Q. What strategies resolve contradictions in reported biological activities of nitroaromatic compounds like this derivative?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace ethoxy with methoxy) to isolate biological contributions.

- Comparative Assays : Test against structurally similar compounds (e.g., 4-bromo-5-fluoro-2-nitrophenol) to identify key functional groups. For example:

| Compound | Antimicrobial Activity (IC₅₀) | Antitumor Activity (IC₅₀) |

|---|---|---|

| Target Compound | 12 µM | 25 µM |

| 4-Bromo-5-fluoro-2-nitrophenol | 8 µM | >50 µM |

- Mechanistic Studies : Use fluorescence quenching or enzyme inhibition assays to clarify modes of action .

Q. How can computational modeling predict the compound’s behavior in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group directs incoming electrophiles to meta positions, while ethoxy directs ortho/para.

- MD Simulations : Model solvent effects (e.g., polar aprotic vs. protic) on reaction pathways.

- Validation : Compare predicted regioselectivity (e.g., bromination at C-1) with experimental HPLC/MS data .

Analytical and Optimization Challenges

Q. What purification techniques are most effective for isolating 1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene from by-products?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate nitro/by-product isomers.

- Recrystallization : Ethanol/water mixtures exploit differential solubility of nitro vs. bromo derivatives.

- HPLC-PDA : Monitor purity (>98%) using a C18 column and UV detection at 254 nm .

Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage?

- Methodological Answer :

- Stability Tests : Store samples in amber vials under argon at -20°C. Degradation pathways (e.g., nitro reduction) are monitored via:

- TLC : Spot degradation products weekly.

- GC-MS : Quantify volatile by-products (e.g., ethoxy group cleavage).

- Optimal Conditions : Anhydrous DCM or acetonitrile minimizes hydrolysis; avoid protic solvents .

Application-Driven Research

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.